2-Nitro-4-(p-tolylethynyl)aniline
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Overview
Description
2-Nitro-4-(p-tolylethynyl)aniline is an organic compound with the molecular formula C15H12N2O2 It is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, along with a p-tolylethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-4-(p-tolylethynyl)aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction. The process requires careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. Additionally, the use of efficient catalysts and environmentally benign reagents is crucial for sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-4-(p-tolylethynyl)aniline undergoes various chemical reactions, including:
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.
Oxidation: Potassium permanganate or chromium trioxide as oxidizing agents.
Major Products Formed
Reduction: 2-Amino-4-(p-tolylethynyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitro or nitroso derivatives of the original compound.
Scientific Research Applications
2-Nitro-4-(p-tolylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-Nitro-4-(p-tolylethynyl)aniline involves its interaction with molecular targets through various pathways:
Reduction: The nitro group is reduced to an amino group, which can then participate in further chemical reactions.
Substitution: The aniline group can undergo electrophilic aromatic substitution, leading to the formation of various substituted derivatives.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives, which may have different chemical and biological properties .
Comparison with Similar Compounds
2-Nitro-4-(p-tolylethynyl)aniline can be compared with other similar compounds, such as:
2-Nitroaniline: Lacks the p-tolylethynyl substituent, making it less complex and potentially less versatile in chemical reactions.
4-Nitroaniline: Similar to 2-Nitroaniline but with the nitro group in a different position, affecting its reactivity and applications.
2-Amino-4-(p-tolylethynyl)aniline:
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethynyl]-2-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-11-2-4-12(5-3-11)6-7-13-8-9-14(16)15(10-13)17(18)19/h2-5,8-10H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLWIBSSJGVJOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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